tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane
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Overview
Description
tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane: is a complex organic compound often used in synthetic chemistry. It features a silane group bonded to a highly substituted oxane ring, which is further protected by phenylmethoxy groups. This compound is particularly valuable in the synthesis of complex carbohydrates and other organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using phenylmethoxy groups to prevent unwanted reactions.
Formation of Silane Bond: The protected oxane is then reacted with tert-butyl-diphenylchlorosilane under anhydrous conditions to form the desired silane compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups.
Reduction: Reduction reactions can target the oxane ring or the silane group.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxy derivatives, while reduction could produce simpler silane compounds .
Scientific Research Applications
Chemistry: In synthetic chemistry, tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane is used as a building block for the synthesis of complex molecules. Its stability and reactivity make it ideal for constructing intricate organic frameworks .
Biology and Medicine: The compound is also used in biological research, particularly in the study of carbohydrate-protein interactions. Its ability to mimic natural carbohydrates makes it useful for probing biological pathways and mechanisms.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility allows for the creation of a wide range of products, from drugs to specialty chemicals .
Mechanism of Action
The mechanism by which tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane exerts its effects is primarily through its reactivity with various chemical reagents. The silane group can participate in a variety of reactions, including hydrosilylation and cross-coupling reactions. The phenylmethoxy groups provide stability and can be selectively removed to expose reactive sites on the oxane ring .
Comparison with Similar Compounds
tert-Butyl (2R,3S)- (-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate: This compound features a similar tert-butyl and diphenyl structure but differs in its functional groups and overall reactivity.
tert-Butyl(chloro)diphenylsilane: Another similar compound, which is often used in similar synthetic applications but lacks the complex oxane ring structure.
Uniqueness: The uniqueness of tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane lies in its combination of stability, reactivity, and the presence of multiple phenylmethoxy groups. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Properties
Molecular Formula |
C50H54O6Si |
---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C50H54O6Si/c1-50(2,3)57(43-30-18-8-19-31-43,44-32-20-9-21-33-44)55-38-45-46(51-34-39-22-10-4-11-23-39)47(52-35-40-24-12-5-13-25-40)48(53-36-41-26-14-6-15-27-41)49(56-45)54-37-42-28-16-7-17-29-42/h4-33,45-49H,34-38H2,1-3H3/t45-,46+,47+,48-,49-/m1/s1 |
InChI Key |
HODUUTHQNQITGS-ONYNDFLSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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